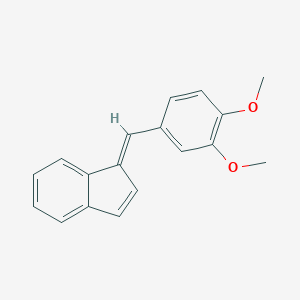
1-(3,4-Dimethoxybenzylidene)indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzylidene)indene, commonly known as DMBI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBI is a derivative of indene, a bicyclic organic compound that is widely used in the chemical industry. DMBI has shown promising results in various scientific studies, making it a potential candidate for future research in many fields.
Mécanisme D'action
The mechanism of action of DMBI is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. DMBI has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of various diseases.
Biochemical and physiological effects:
DMBI has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DMBI has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. Moreover, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
DMBI has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it safe for use in various experiments. However, there are also some limitations to its use. DMBI is a relatively new compound, and there is limited information available on its properties. Moreover, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DMBI. One area of potential research is its use in the treatment of neurodegenerative diseases. DMBI has been found to cross the blood-brain barrier, making it a potential candidate for drug development. Another area of research is its use in the treatment of cancer. DMBI has been found to exhibit anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the properties and potential applications of DMBI.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzylidene)indene is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a potential candidate for future research in many fields. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound. DMBI has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. Further research is needed to fully understand the properties and potential applications of DMBI.
Méthodes De Synthèse
The synthesis of DMBI involves the reaction of 3,4-dimethoxybenzaldehyde with indene in the presence of a catalyst. The reaction is carried out under specific conditions, and the final product is purified using various techniques. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound.
Applications De Recherche Scientifique
DMBI has been used in various scientific studies due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. DMBI has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C18H16O2 |
|---|---|
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
(1E)-1-[(3,4-dimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C18H16O2/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
Clé InChI |
HGNGSNBKARRPLI-RVDMUPIBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
